tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate
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Overview
Description
tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate: is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . This compound is part of the azaspiro family, which is characterized by a spirocyclic structure containing a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with tert-butyl carbamate in the presence of a base, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique spirocyclic structure makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound is used to study the effects of spirocyclic structures on biological systems. It is also used in the development of new bioactive molecules .
Medicine: Its unique structure can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
- 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester
Comparison:
- tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate has a similar spirocyclic structure but differs in the position of the hydroxyl group .
- tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate also shares a similar structure but has the hydroxyl group at a different position .
- 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications .
The uniqueness of tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate lies in its specific spirocyclic structure and the position of the hydroxyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-8-13(14)6-4-10(15)5-7-13/h10,15H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLFYCGOZNTOJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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